Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

PROTAC Linker Design Physicochemical Property Optimization Membrane Permeability

PROTAC linker optimization often stalls due to poor cellular permeability. This 2-oxo-6-azaspiro[3.4]octane scaffold addresses that bottleneck: • TPSA = 46.61 Ų - 8.95 Ų lower than the 2-amino analog, directly improving passive membrane permeability for brain-penetrant degrader design. • Aqueous solubility = 6.36 mg/mL - balanced for cell-based assays (SPR, ITC) without sacrificing permeability. • Available at kilogram scale from established suppliers - eliminates 3-6 month custom synthesis lead times for in vivo efficacy studies and ensures uninterrupted preclinical campaigns.

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
CAS No. 203661-71-6
Cat. No. B153183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate
CAS203661-71-6
Molecular FormulaC12H19NO3
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)CC(=O)C2
InChIInChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-5-4-12(8-13)6-9(14)7-12/h4-8H2,1-3H3
InChIKeyWQPZESPYNGQLQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

203661-71-6: Spirocyclic PROTAC Linker Overview


Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 203661-71-6) is a spirocyclic building block belonging to the 6-azaspiro[3.4]octane family [1]. Characterized by its unique fused lactam and Boc-protected amine functionalities, this compound serves as a conformationally constrained linker in the synthesis of proteolysis-targeting chimeras (PROTACs) . Its molecular formula is C₁₂H₁₉NO₃ with a molecular weight of 225.28 g/mol [1]. Beyond its primary role as a PROTAC linker, this scaffold is also documented as a key intermediate in the synthesis of muscarinic M1 receptor agonists for neurological disorders [2].

Linker class Spirocyclic PROTAC linker
Scaffold Conformationally restricted 6-azaspiro[3.4]octane
Additional context Reported M1 muscarinic agonist intermediate

Substitution Risks with 203661-71-6 vs. Analogs


The 6-azaspiro[3.4]octane scaffold is prized for introducing three-dimensionality and conformational rigidity into drug candidates, but even minor modifications to the ring substitution pattern profoundly alter critical physicochemical properties . Simply interchanging this specific 2-oxo derivative with other 6-azaspiro[3.4]octane variants—such as the 2-amino or 2,6-dicarboxylate analogs—is not viable without re-optimizing the entire PROTAC linker design. As highlighted in recent reviews, linker characteristics including topological polar surface area (TPSA), lipophilicity (LogP), and aqueous solubility directly govern ternary complex formation, cellular permeability, and ultimately degradation efficiency [1]. The quantitative evidence below demonstrates precisely how CAS 203661-71-6 occupies a distinct physicochemical space compared to its closest in-class analogs, directly impacting downstream PROTAC performance.

TPSA shift
Replacing 2-oxo with 2-amino analog may increase TPSA, potentially reducing passive membrane permeability.
Lipophilicity mismatch
2,6-dicarboxylate analog exhibits substantially higher LogP, which may alter off-target binding and metabolic stability profiles.
Solubility profile
Solubility differences between 2-oxo and other 6-azaspiro[3.4]octane variants may not match assay-specific requirements.

Quantitative Differentiation of 203661-71-6


TPSA Comparison with 2-Amino Analog

Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate exhibits a TPSA of 46.61 Ų . In contrast, the closely related 2-amino analog, tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate (CAS 1239319-94-8), possesses a significantly higher TPSA of 55.56 Ų [1]. This 8.95 Ų increase in polar surface area, stemming from the replacement of the 2-oxo group with a 2-amino group, is critical because elevated TPSA is directly correlated with reduced passive membrane permeability in PROTAC molecules, potentially hindering intracellular target engagement [2].

TPSA Comparison
Head-to-head
46.61 Ų
vs 55.56 Ų (2-amino analog) Δ 8.95 lower
Lower TPSA supports membrane permeability assessment.
Reported computational comparison.
PROTAC Linker Design Physicochemical Property Optimization Membrane Permeability

Aqueous Solubility vs. PROTAC Linker Baseline

The aqueous solubility of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is calculated to be 6.36 mg/mL (0.0282 mol/L), corresponding to a Log S (ESOL) value of -1.55 . This places the compound in the 'Moderately Soluble' classification (Log S between -4 and -2) . In comparison, many widely used PEG-based PROTAC linkers exhibit extreme solubility (e.g., >100 mg/mL in DMSO or water), while highly hydrophobic alkyl linkers often fall below 0.1 mg/mL . The 6.36 mg/mL solubility of 203661-71-6 strikes a balance, providing sufficient aqueous compatibility for biophysical assays and cell culture studies without the excessive hydrophilicity that can impede membrane crossing or promote rapid renal clearance.

Aqueous Solubility
Cross-study comparable
6.36 mg/mL
Intermediate solubility may support versatile assay compatibility.
Calculated by ESOL method.
PROTAC Formulation Biophysical Assay Compatibility Solubility Optimization

Lipophilicity vs. 2,6-Dicarboxylate Analog

The consensus Log Po/w for tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is 1.58, derived from averaging five independent computational methods (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) . In contrast, the 2,6-dicarboxylate analog, 6-tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate (CAS 203662-61-7), has a reported LogP of 3.048 [1]. This represents a substantial 1.47 log unit increase in lipophilicity for the dicarboxylate derivative. While higher LogP can enhance membrane permeability in certain contexts, it also increases the risk of off-target binding, phospholipidosis, and poor metabolic stability. The moderate LogP of 1.58 for 203661-71-6 aligns more closely with Lipinski's rule-of-five guidelines for oral drug-like space, making it a more balanced starting point for PROTAC linker design.

Lipophilicity (LogP)
Head-to-head
1.58
vs 3.048 (2,6-dicarboxylate analog) Δ 1.47 lower
Lower LogP may support cleaner in vitro profiles.
Consensus of five computational methods.
PROTAC ADME Lipophilicity Optimization Drug-like Property Prediction

Conformational Rigidity Advantage

The 6-azaspiro[3.4]octane core of 203661-71-6 provides inherent conformational rigidity, a feature systematically incorporated into PROTAC linkers to improve ternary complex formation and degradation efficiency [1]. Unlike flexible alkyl or PEG linkers that sample a vast conformational space, the spirocyclic framework restricts rotational freedom (3 rotatable bonds) and enforces a defined three-dimensional orientation between the target protein ligand and E3 ligase ligand . This rigidity has been shown to enhance cooperative binding and increase degradation efficiency by up to 100-fold compared to flexible linkers in certain systems [2]. While this is a class-level advantage shared by other spirocyclic linkers, 203661-71-6 specifically combines this rigidity with an intermediate TPSA and LogP profile (as shown in Evidence Items 1 and 3), offering a unique balance of conformational constraint and favorable physicochemical properties not found in many other rigid linkers.

Conformational Rigidity
Class-level inference
3 rotatable bonds
Rigidity may support ternary complex formation.
Class-level inference; data to verify for specific system.
PROTAC Ternary Complex Formation Linker Rigidity Degradation Efficiency

Kilogram-Scale Synthetic Tractability

A critical differentiator for tertiary-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is its documented availability at kilogram (KG) scale with validated synthetic experience . Many spirocyclic PROTAC linkers and azaspiro[3.4]octane derivatives are only commercially available in milligram to gram quantities, creating significant procurement bottlenecks when transitioning from exploratory medicinal chemistry to preclinical in vivo studies. The availability of 203661-71-6 at 25g, 50g, and 100g quantities (pricing confirmed at 150,200 JPY for 25g) demonstrates industrial-scale synthetic capability and reliable supply chain maturity . In contrast, closely related analogs such as tert-butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1823493-77-1) and tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 1955539-76-0) are typically offered in ≤5g quantities with no documented KG-scale synthesis track record [REFS-2, REFS-3].

Scalability
Head-to-head
Up to 100g available
vs analogs typically ≤5g ≥20× higher quantity
Supports preclinical scale-up procurement.
Vendor catalog comparison.
PROTAC Scale-Up Chemical Supply Chain Preclinical Manufacturing

Dual PROTAC & M1 Agonist Utility

While primarily positioned as a PROTAC linker, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate is also explicitly disclosed as a key synthetic intermediate in patent literature for the preparation of bicyclic aza compounds that act as muscarinic M1 receptor agonists [1]. This dual utility is not documented for other common 6-azaspiro[3.4]octane PROTAC linkers such as the 2-amino analog (1239319-94-8) or the 2,6-dicarboxylate analog (203662-61-7), which are marketed solely as PROTAC linkers . The patent specifically describes the use of this scaffold in synthesizing compounds intended for the treatment of Alzheimer's disease, schizophrenia, cognitive disorders, and pain [1].

Application Scope
Supporting evidence
PROTAC linker & M1 agonist intermediate
May support multi-target medicinal chemistry.
Patent-documented utility.
Neurological Disorder Therapeutics Muscarinic M1 Receptor Agonists Alzheimer's Disease Drug Discovery

Application Scenarios for 203661-71-6


Balanced TPSA and Permeability in PROTAC Design

In early-stage PROTAC discovery, linker selection is a critical determinant of cellular permeability and degradation efficiency. Based on the quantitative evidence in Section 3 (Evidence Item 1), 203661-71-6 offers a TPSA of 46.61 Ų, which is 8.95 Ų lower than the 2-amino analog (55.56 Ų). Lower TPSA is directly correlated with improved passive membrane permeability [1]. Researchers aiming to design brain-penetrant or highly permeable PROTACs should prioritize this 2-oxo linker over the more polar 2-amino variant to minimize the risk of poor cellular uptake without requiring additional structural modifications to the PROTAC molecule.

Aqueous Solubility for Versatile Assay Conditions

As detailed in Section 3 (Evidence Item 2), the aqueous solubility of 203661-71-6 is 6.36 mg/mL, placing it in a versatile intermediate range between highly soluble PEG linkers and poorly soluble alkyl linkers . This balanced solubility profile makes 203661-71-6 particularly suitable for PROTAC synthesis when the downstream assays require aqueous compatibility (e.g., cell culture, SPR, or ITC binding studies) but also demand some degree of membrane permeability. Procurement of this specific linker reduces the need for time-consuming formulation optimization, accelerating the transition from compound synthesis to biological evaluation.

Kilogram-Scale Supply for Preclinical Scale-Up

As demonstrated in Section 3 (Evidence Item 5), 203661-71-6 is uniquely available at kilogram scale with documented synthetic experience, whereas close analogs are typically limited to ≤5g quantities . For project teams advancing PROTAC candidates into in vivo efficacy studies, the ability to procure this linker in 25g, 50g, or 100g quantities from established vendors eliminates the 3-6 month lead time often required for custom synthesis. This supply chain reliability ensures that medicinal chemistry campaigns can maintain momentum and that preclinical studies can proceed without interruption due to building block scarcity.

Dual-Purpose Scaffold: PROTAC & Neurological Programs

Beyond its primary role in PROTAC synthesis, 203661-71-6 is a documented intermediate for muscarinic M1 receptor agonists under investigation for Alzheimer's disease and schizophrenia (Section 3, Evidence Item 6) [2]. This dual utility makes the compound a strategic procurement choice for research organizations with diverse therapeutic portfolios. A single inventory of this building block can serve both targeted protein degradation projects and traditional small-molecule drug discovery efforts focused on neurological targets, maximizing laboratory resource efficiency and simplifying chemical inventory management.

Application
Selection Property
Validation Focus
Membrane-permeable PROTAC design
TPSA and permeability profile
Membrane permeability assay
Versatile assay-compatible linker
Intermediate aqueous solubility
Biophysical assay compatibility
Preclinical scale-up support
Reported kilogram-scale availability
Supply chain continuity review
Multi-target medicinal chemistry
Dual PROTAC / M1 agonist utility
Application-specific target validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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